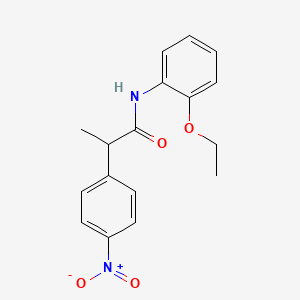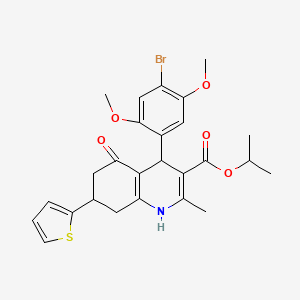![molecular formula C17H24ClNO5 B4074897 N-[2-(4-chlorophenoxy)ethyl]-N-methylcyclohexanamine oxalate](/img/structure/B4074897.png)
N-[2-(4-chlorophenoxy)ethyl]-N-methylcyclohexanamine oxalate
説明
N-[2-(4-chlorophenoxy)ethyl]-N-methylcyclohexanamine oxalate, also known as DMXE, is a chemical compound that belongs to the class of arylcyclohexylamines. It has gained significant attention in the scientific community due to its potential applications in research and medicine.
作用機序
N-[2-(4-chlorophenoxy)ethyl]-N-methylcyclohexanamine oxalate binds to the NMDA receptor and blocks the ion channel, which prevents the influx of calcium ions into the neuron. This action inhibits the excitatory neurotransmission and reduces the release of glutamate and other neurotransmitters. This compound also modulates the activity of other receptors, such as the sigma-1 receptor and the serotonin transporter, which may contribute to its effects.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects in animal models. It has been reported to have neuroprotective properties, which means it can protect neurons from damage and death caused by various factors, such as ischemia, oxidative stress, and excitotoxicity. This compound has also been shown to have antidepressant and anxiolytic effects, which means it can reduce symptoms of depression and anxiety in animal models.
実験室実験の利点と制限
N-[2-(4-chlorophenoxy)ethyl]-N-methylcyclohexanamine oxalate has several advantages as a research tool. It is highly selective for the NMDA receptor and has a long duration of action, which allows for prolonged experiments. It is also relatively easy to synthesize and has low toxicity in animal models. However, there are also some limitations to its use. This compound is not approved for human use and has not been extensively studied in humans. It also has a low water solubility, which can make it difficult to administer in experiments.
将来の方向性
There are several potential future directions for research on N-[2-(4-chlorophenoxy)ethyl]-N-methylcyclohexanamine oxalate. One area of interest is its potential as a treatment for neurological and psychiatric disorders. This compound has shown promising results in animal models of depression, anxiety, and neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Further research is needed to determine its safety and efficacy in humans. Another area of interest is its mechanism of action. This compound's effects on the sigma-1 receptor and the serotonin transporter are not well understood and require further investigation. Additionally, the development of new analogs and derivatives of this compound may lead to more selective and potent compounds for research and therapeutic use.
Conclusion:
In conclusion, this compound is a valuable tool for studying the NMDA receptor and has potential applications in research and medicine. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been discussed. The future directions for research on this compound include its potential as a treatment for neurological and psychiatric disorders and the development of new analogs and derivatives.
科学的研究の応用
N-[2-(4-chlorophenoxy)ethyl]-N-methylcyclohexanamine oxalate has been primarily used in scientific research as a tool for studying the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor is a type of glutamate receptor that plays a crucial role in synaptic plasticity, learning, and memory. This compound acts as an NMDA receptor antagonist, which means it blocks the activity of the receptor. This property makes it a valuable tool for studying the physiological and pathological functions of the NMDA receptor.
特性
IUPAC Name |
N-[2-(4-chlorophenoxy)ethyl]-N-methylcyclohexanamine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClNO.C2H2O4/c1-17(14-5-3-2-4-6-14)11-12-18-15-9-7-13(16)8-10-15;3-1(4)2(5)6/h7-10,14H,2-6,11-12H2,1H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCOWLBBQEHUTEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCOC1=CC=C(C=C1)Cl)C2CCCCC2.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{2-[(1-adamantylamino)carbonyl]phenyl}-2-bromobenzamide](/img/structure/B4074821.png)
![2-(4-bromophenoxy)-N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]acetamide](/img/structure/B4074846.png)
![2-methyl-1-{4-[2-nitro-4-(trifluoromethyl)phenoxy]benzoyl}indoline](/img/structure/B4074853.png)
![3-bromo-N-{2-[(2,6-dimethyl-1-piperidinyl)carbonyl]phenyl}benzamide](/img/structure/B4074859.png)

![3-{[(5-anilino-4-phenyl-4H-1,2,4-triazol-3-yl)thio]methyl}benzonitrile](/img/structure/B4074865.png)
![3-{5-[2-(1H-indol-3-yl)ethyl]-1,3,4-oxadiazol-2-yl}-N-(2,2,2-trifluoroethyl)propanamide](/img/structure/B4074881.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]-2-methyl-5-nitrobenzenesulfonamide](/img/structure/B4074909.png)
![N-({[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B4074915.png)
![2-[(2-chloro-4-nitrophenyl)thio]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B4074925.png)
![N-{2-[(2,6-dimethyl-1-piperidinyl)carbonyl]phenyl}-2-(2-methylphenoxy)acetamide](/img/structure/B4074930.png)
![N-(3-chloro-2-methylphenyl)-2-{[5-(1-naphthylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4074938.png)
![N-{1-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-isobutyl-1H-1,2,4-triazol-5-yl]ethyl}methanesulfonamide](/img/structure/B4074944.png)